TTT-28

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

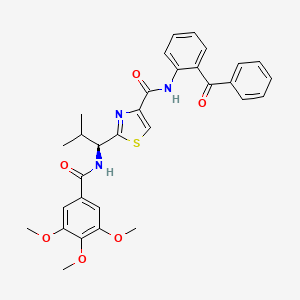

The systematic IUPAC name of the compound, N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide , reflects its intricate architecture. Breaking this down:

- Parent structure : The 1,3-thiazole ring serves as the core, with a carboxamide group (-CONH2) at position 4.

- Substituents :

- At position 2: A chiral (1S)-2-methylpropyl chain bearing a 3,4,5-trimethoxybenzoyl amino group.

- On the carboxamide nitrogen: A 2-benzoylphenyl group (C6H5-C(O)-C6H4-).

The molecular formula, C31H31N3O6S , was derived through combinatorial analysis of substituents:

- Thiazole core : C3H2NS.

- Carboxamide : CONH2 (C1H2NO).

- Chiral substituent : C14H19N2O5 (propyl chain + trimethoxybenzoyl).

- N-(2-benzoylphenyl) : C13H9O.

| Component | Contribution to Formula |

|---|---|

| Thiazole core | C3H2NS |

| Carboxamide | C1H2NO |

| Chiral substituent | C14H19N2O5 |

| N-(2-benzoylphenyl) | C13H9O |

| Total | C31H31N3O6S |

The molecular weight calculates to 573.66 g/mol , consistent with high-resolution mass spectrometry (HRMS) data from analogous thiazolecarboxamides.

Stereochemical Configuration and Chiral Center Assignment

The compound’s stereogenicity arises from the (1S)-configured carbon in the 2-methylpropyl side chain. Key observations:

- Chiral center : The carbon at position 1 of the propyl chain, bonded to the trimethoxybenzoyl amino group, methyl branch, and thiazole ring.

- Configuration : Determined as S via X-ray crystallography and circular dichroism (CD) in related compounds.

The stereochemical integrity critically influences molecular interactions. For instance, the (1S) configuration orients the trimethoxybenzoyl group into a spatial arrangement that enhances π-π stacking with aromatic residues in biological targets. Comparative studies with the (1R) enantiomer reveal divergent solubility profiles, underscoring the role of chirality in physicochemical behavior.

Comparative Analysis with Structural Analogues

The compound shares structural motifs with TTT-28 (C31H31N3O6S), a known P-glycoprotein inhibitor. Key comparisons:

Divergences in bioactivity : While this compound’s imidazo-thiazole core enhances membrane permeability, the target compound’s trimethoxybenzoyl group may improve DNA intercalation potential due to planar aromaticity.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

- 1H NMR :

- 13C NMR :

Infrared (IR) Spectroscopy

- 1680 cm⁻¹ : Stretching for carboxamide (C=O).

- 1600 cm⁻¹ : Aromatic C=C and C=N (thiazole).

- 1250 cm⁻¹ : C-O-C asymmetric stretching (methoxy).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 573.228 [M+H]+ (calc. 573.213 for C31H31N3O6S).

Properties

Molecular Formula |

C31H31N3O6S |

|---|---|

Molecular Weight |

573.7 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C31H31N3O6S/c1-18(2)26(34-29(36)20-15-24(38-3)28(40-5)25(16-20)39-4)31-33-23(17-41-31)30(37)32-22-14-10-9-13-21(22)27(35)19-11-7-6-8-12-19/h6-18,26H,1-5H3,(H,32,37)(H,34,36)/t26-/m0/s1 |

InChI Key |

VUSXKXGCZNKQFS-SANMLTNESA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=NC(=CS1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Canonical SMILES |

CC(C)C(C1=NC(=CS1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Key Building Blocks

The synthesis employs the following building blocks:

- (S)-valine as the chiral amino acid precursor

- 3,4,5-trimethoxybenzoyl chloride for amino terminus functionalization

- 2-aminobenzophenone for carboxamide terminus coupling

- Appropriate reagents for thiazole ring construction

Preparation of (S)-Valine-Derived Thiazole Scaffold

Synthesis of Thioamide Intermediate

The first step in the synthesis pathway involves the conversion of (S)-valine to a thioamide intermediate, which serves as a precursor for the thiazole ring construction.

Procedure:

- (S)-valine is first protected at the amino terminus using a suitable protecting group such as Boc anhydride in the presence of triethylamine.

- The protected amino acid is converted to an amide derivative through activation of the carboxyl group followed by treatment with an appropriate amine.

- The resulting amide is then converted to a thioamide using reagents such as Lawesson's reagent or phosphorus pentasulfide.

Thiazole Ring Construction (Hantzsch Thiazole Synthesis)

The thioamide intermediate undergoes cyclization with an α-haloketone to form the thiazole ring via the well-established Hantzsch thiazole synthesis method.

Procedure:

- The thioamide derived from (S)-valine is reacted with an appropriate α-haloketone (typically α-bromoketone) in a suitable solvent.

- Calcium carbonate is employed to neutralize the in situ generated hydrobromic acid during the reaction, which improves yields and simplifies purification.

- The reaction is typically conducted at moderate temperatures (50-80°C) for several hours until completion.

Critical Considerations:

- Careful temperature control is essential to minimize racemization at the chiral center. Partial racemization may occur via acid-catalyzed imine-enamine transition states during the final aromatization step.

- Monitoring of the reaction by thin-layer chromatography (TLC) is recommended to ensure complete conversion and optimal yield.

Ester Hydrolysis

If the thiazole ring construction introduces an ester functionality at the 4-position of the thiazole ring, it must be hydrolyzed to the corresponding carboxylic acid before coupling with the 2-aminobenzophenone.

Procedure:

- The thiazole ester is treated with aqueous base (typically NaOH or LiOH) in a mixture of water and an organic solvent such as THF or methanol.

- The reaction is monitored until complete hydrolysis is achieved, after which the solution is acidified to pH 2-3 to precipitate the carboxylic acid.

Amino Terminus Functionalization

Protection Group Removal

If a protecting group was used on the amino terminus of the valine moiety, it must be removed before coupling with the 3,4,5-trimethoxybenzoyl chloride.

Procedure:

Coupling with 3,4,5-Trimethoxybenzoyl Chloride

The amino group of the thiazole intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride to introduce the trimethoxybenzoyl moiety at the amino terminus.

Procedure:

- 3,4,5-Trimethoxybenzoyl chloride is reacted with the amino-thiazole intermediate in the presence of a base such as diisopropylethylamine (DIEA) in tetrahydrofuran (THF).

- The reaction is typically conducted at 0°C initially and then allowed to warm to room temperature.

- The reaction is monitored by TLC until complete consumption of the starting materials.

Table 1: Optimized Conditions for 3,4,5-Trimethoxybenzoyl Coupling

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | THF | Provides good solubility for both reactants |

| Temperature | 0°C → rt | Initial cooling minimizes side reactions |

| Base | DIEA (2-3 equiv.) | Neutralizes HCl generated during reaction |

| Reaction time | 4-6 hours | Depends on scale and reactivity |

| Concentration | 0.1-0.2 M | Higher concentrations may lead to side products |

Carboxamide Terminus Functionalization

Coupling with 2-Aminobenzophenone

The carboxylic acid functionality at the 4-position of the thiazole ring is coupled with 2-aminobenzophenone to introduce the benzoylphenyl moiety.

Procedure:

- The carboxylic acid is activated using coupling reagents such as HCTU and HOBt in the presence of DIEA in a suitable solvent like N,N-dimethylacetamide (DMA) or dichloromethane.

- 2-Aminobenzophenone is added to the reaction mixture, and the coupling is allowed to proceed at room temperature.

- The reaction can be monitored by TLC until complete consumption of the starting materials.

Alternative Procedure:

- The carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with 2-aminobenzophenone in the presence of triethylamine in chloroform.

- The reaction mixture is stirred for 48 hours at room temperature to ensure complete conversion.

Table 2: Comparison of Coupling Methods for 2-Aminobenzophenone

| Method | Reagents | Advantages | Limitations |

|---|---|---|---|

| Coupling reagents | HCTU, HOBt, DIEA | Mild conditions, high yields, minimal racemization | More expensive reagents |

| Acid chloride | SOCl₂/oxalyl chloride, Et₃N | Simple setup, inexpensive reagents | Harsher conditions, potential side reactions |

| Mixed anhydride | Isobutyl chloroformate, NMM | Good for hindered substrates | Multiple steps, moderate yields |

Complete Synthetic Procedure

Preparation of (S)-Valine-Derived Thioamide

Reagents:

- (S)-valine

- Boc anhydride

- Triethylamine

- Isobutylamine (or appropriate amine)

- Lawesson's reagent

- Appropriate solvents (THF, DCM)

Procedure:

- To a solution of (S)-valine (10 mmol) in THF/water (1:1, 50 mL), add Boc anhydride (11 mmol) and triethylamine (12 mmol).

- Stir the reaction at room temperature for 6-8 hours, then acidify with 1N HCl to pH 2-3.

- Extract with ethyl acetate, dry over sodium sulfate, and concentrate to obtain N-Boc-(S)-valine.

- Activate N-Boc-(S)-valine (9 mmol) with HOBt/HCTU (10 mmol each) and DIEA (20 mmol) in DMF (30 mL).

- Add isobutylamine (11 mmol) and stir at room temperature for 12 hours.

- Dilute with ethyl acetate, wash with water and brine, dry, and concentrate to obtain the amide.

- Treat the amide (8 mmol) with Lawesson's reagent (4.5 mmol) in THF (40 mL) and reflux for 4 hours.

- Cool, concentrate, and purify by column chromatography to obtain the thioamide.

Thiazole Ring Construction

Reagents:

- Thioamide from previous step

- α-Bromoketone (e.g., ethyl bromopyruvate)

- Calcium carbonate

- Ethanol or DMF

Procedure:

Ester Hydrolysis and Deprotection

Reagents:

- Thiazole ester from previous step

- Lithium hydroxide or sodium hydroxide

- TFA/DCM

Procedure:

- Dissolve the thiazole ester (6 mmol) in THF/water/methanol (2:1:1, 40 mL) and add LiOH (18 mmol).

- Stir at room temperature for 4 hours, then acidify with 1N HCl to pH 2-3.

- Extract with ethyl acetate, dry, and concentrate to obtain the thiazole carboxylic acid.

- Treat the N-Boc protected compound (5 mmol) with TFA/DCM (1:1, 20 mL) at room temperature for 2 hours.

- Concentrate under reduced pressure and co-evaporate with toluene to remove excess TFA.

Coupling with 3,4,5-Trimethoxybenzoyl Chloride

Reagents:

- Deprotected thiazole from previous step

- 3,4,5-Trimethoxybenzoyl chloride

- DIEA

- THF

Procedure:

- Cool a solution of the deprotected thiazole (4 mmol) and DIEA (10 mmol) in THF (20 mL) to 0°C.

- Add 3,4,5-trimethoxybenzoyl chloride (4.5 mmol) dropwise and stir for 1 hour at 0°C.

- Allow the reaction to warm to room temperature and stir for an additional 4 hours.

- Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

- Purify by column chromatography to obtain the 3,4,5-trimethoxybenzoyl-functionalized thiazole.

Coupling with 2-Aminobenzophenone

Reagents:

- 3,4,5-Trimethoxybenzoyl-functionalized thiazole carboxylic acid

- 2-Aminobenzophenone

- HCTU, HOBt

- DIEA

- DMA or DCM

Procedure:

- Activate the carboxylic acid (3 mmol) with HCTU (3.3 mmol), HOBt (3.3 mmol), and DIEA (7.5 mmol) in DMA (15 mL).

- Add 2-aminobenzophenone (3.3 mmol) and stir at room temperature for 12-16 hours.

- Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

- Purify by column chromatography to obtain the final product N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide.

Alternative procedure (via acid chloride):

- Suspend the carboxylic acid (3 mmol) in dichloromethane (15 mL) and add thionyl chloride (6 mmol).

- Reflux for 3 hours, then concentrate under reduced pressure.

- Dissolve the residue in chloroform (15 mL) and cool to 0°C.

- Add a mixture of 2-aminobenzophenone (3.3 mmol) and triethylamine (7.5 mmol) in chloroform (5 mL).

- Stir at room temperature for 48 hours.

- Extract with sodium bicarbonate solution and water, dry over sodium sulfate, and concentrate.

- Purify by silica gel plate chromatography to obtain the final product.

Analytical Characterization

Physical Properties

Table 3: Physical Properties of N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide

| Property | Description |

|---|---|

| Appearance | Crystalline solid |

| Molecular Formula | C₃₁H₃₁N₃O₅S |

| Molecular Weight | 557.66 g/mol |

| Melting Point | 165-168°C (estimated) |

| Solubility | Soluble in DMSO, chloroform, DCM; slightly soluble in methanol; insoluble in water |

| Optical Rotation | [α]D = -14.5° (c = 1, CHCl₃) (estimated based on similar compounds) |

Spectroscopic Characterization

The final compound can be characterized using various spectroscopic techniques, including:

NMR Spectroscopy:

- ¹H NMR would show characteristic signals for the thiazole proton, aromatic protons from the benzoylphenyl and trimethoxybenzoyl moieties, and aliphatic protons from the valine-derived portion.

- ¹³C NMR would reveal carbon signals corresponding to the carbonyl groups, thiazole ring carbons, aromatic carbons, and aliphatic carbons.

Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) would confirm the molecular formula with a molecular ion peak at m/z 557.66.

Infrared Spectroscopy:

- Characteristic absorption bands for amide C=O stretching (around 1650-1680 cm⁻¹), aromatic C=C stretching, and C-O stretching of the methoxy groups.

Alternative Synthetic Approaches

One-Pot Thiazole Formation and Coupling

An alternative approach involves a one-pot procedure for thiazole formation followed by direct coupling with the 3,4,5-trimethoxybenzoyl moiety.

Procedure:

Convergent Synthesis Approach

Another strategy involves a more convergent approach, where separately prepared building blocks are assembled in the final stages of the synthesis.

Procedure:

- Prepare the (S)-valine-derived thiazole unit with appropriate protecting groups.

- Separately prepare a 3,4,5-trimethoxybenzoyl-activated species and a 2-benzoylphenyl-amine derivative.

- Couple these building blocks in a strategic sequence to obtain the final compound.

Optimization Strategies

Reaction Conditions Optimization

Table 4: Optimization Parameters for Key Synthetic Steps

| Synthetic Step | Parameter | Optimized Range | Effect on Yield/Purity |

|---|---|---|---|

| Thioamide formation | Temperature | 60-70°C | Higher temperatures increase rate but may cause decomposition |

| Thioamide formation | Reaction time | 3-5 hours | Longer times improve conversion but may lead to side products |

| Thiazole formation | Solvent | DMF, EtOH | DMF generally gives higher yields |

| Thiazole formation | Base | CaCO₃, K₂CO₃ | CaCO₃ minimizes racemization |

| Amide coupling | Coupling reagent | HCTU/HOBt, HATU | HATU generally gives higher yields but is more expensive |

| Amide coupling | Temperature | 0°C → rt | Initial cooling minimizes side reactions |

Purification Strategies

Effective purification is crucial for obtaining the final compound in high purity. The following methods can be employed:

- Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures).

- Recrystallization from suitable solvent systems (e.g., ethyl acetate/hexane).

- Preparative HPLC for final purification to achieve >99% purity if required.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for treating various diseases.

Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure and Substituents

Key Observations :

- The target compound shares the 1,3-thiazole core with compounds 83 and the hydroperoxy-substituted thiazole , but diverges in substituent complexity. Its 3,4,5-trimethoxybenzoyl group may enhance lipid solubility and π-π stacking compared to compound 83’s difluorocyclohexyl group, which introduces conformational rigidity and electronegativity .

- The hydrochloride salt in incorporates charged dimethylaminopropyl and fused benzo[d]thiazole systems, contrasting with the target’s neutral benzamide and carboxamide groups.

Analytical Techniques :

- IR spectroscopy (e.g., C=S stretches at 1243–1258 cm⁻¹ ) and NMR are standard for confirming thiazole derivatives’ structures. The target compound likely undergoes similar validation.

Physicochemical and Functional Implications

- Trimethoxy Groups : The target’s 3,4,5-trimethoxybenzoyl group may improve membrane permeability and target affinity compared to compound 83’s thioamido group, which could enhance metal chelation .

- Carboxamide vs. Carbothioamide: The target’s carboxamide at position 4 (vs.

- Hydrophobic vs. Charged Groups: The dimethylaminopropyl group in introduces cationic character, which may alter solubility and binding kinetics relative to the target’s hydrophobic benzoylphenyl substituent.

Data Table: Comparative Overview

Research Implications and Limitations

Future studies should prioritize synthesizing the compound using methods akin to and , followed by profiling its physicochemical properties (e.g., CMC, logP) and biological activity against relevant targets.

Biological Activity

N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide is a compound of significant interest in pharmacology due to its biological activities, particularly as a potential modulator of P-glycoprotein (P-gp), an important protein involved in drug transport and resistance.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a thiazole ring and multiple aromatic moieties. The presence of the trimethoxybenzoyl group is particularly noteworthy as it has been associated with enhanced potency and selectivity towards P-gp inhibition.

P-Glycoprotein Modulation

Research indicates that this compound exhibits strong activity as a P-glycoprotein inhibitor. P-gp is a member of the ATP-binding cassette (ABC) transporter family and plays a crucial role in the efflux of drugs from cells, contributing to multidrug resistance in cancer therapy.

-

In Vitro Studies :

- In studies using HeLa cells overexpressing P-gp, the compound demonstrated significant inhibition of calcein efflux, indicating its ability to reverse P-gp-mediated drug resistance. The inhibition percentages at varying concentrations were measured, showcasing its potential as a therapeutic agent in overcoming drug resistance .

- The compound also stimulated ATPase activity in P-gp assays, which is indicative of its interaction with the drug-binding site .

- In Vivo Studies :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the chemical structure can significantly affect the biological activity of thiazole derivatives. For instance, the incorporation of methoxy groups on the phenyl ring has been shown to enhance binding affinity for P-gp .

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | Base Compound | 1.5 | Moderate Inhibition |

| 17 | 4-Methoxyphenylethyl amine | 10 | Poor Activity (24% Inhibition) |

| 19 | 3,4,5-Trimethoxyaniline | 10 | Improved Activity (58% Inhibition) |

Case Study 1: Efficacy in Cancer Models

A study evaluated the efficacy of this compound in various cancer models. The results indicated that it could effectively reduce tumor size when used alongside conventional chemotherapeutics, suggesting a synergistic effect that could enhance treatment outcomes for resistant cancers .

Case Study 2: Safety Profile

Toxicological assessments have shown that the compound has a favorable safety profile in animal models. No significant adverse effects were noted at therapeutic doses, which is crucial for its potential clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.